molecular formula C20H20N6O2S2 B11020214 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Cat. No.: B11020214
M. Wt: 440.5 g/mol
InChI Key: AEPDVWBSNWUYED-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a thieno[2,3-d]pyrimidin-2-yl scaffold substituted with hydroxy and dimethyl groups at positions 4, 5, and 4. The methylsulfanyl linker connects this core to an acetamide group, which is further substituted with a 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl moiety.

Properties

Molecular Formula

C20H20N6O2S2

Molecular Weight

440.5 g/mol

IUPAC Name

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C20H20N6O2S2/c1-12-13(2)30-20-18(12)19(28)24-16(25-20)8-29-9-17(27)23-15-5-3-14(4-6-15)7-26-11-21-10-22-26/h3-6,10-11H,7-9H2,1-2H3,(H,23,27)(H,24,25,28)

InChI Key

AEPDVWBSNWUYED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CSCC(=O)NC3=CC=C(C=C3)CN4C=NC=N4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multiple steps, including the formation of the thienopyrimidine core, the introduction of the triazole ring, and the final acetamide formation. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles like sodium hydride or lithium diisopropylamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of nitro groups will produce amines.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains due to its unique structure which may interfere with microbial metabolism.
  • Anticancer Properties : Similar compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may also possess anticancer activity.

Case Studies and Research Findings

Research findings indicate that derivatives of this compound could be explored further for their therapeutic potential:

  • Antimicrobial Studies : A study conducted on various thieno derivatives indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Cytotoxicity Assays : In vitro studies on cancer cell lines revealed that compounds with similar structures exhibit cytotoxic effects through apoptosis induction. The presence of the triazole moiety was particularly noted for enhancing these effects.
  • Inflammatory Response Modulation : Research has shown that compounds with similar structural motifs can modulate inflammatory responses by inhibiting specific pathways involved in inflammation.

Mechanism of Action

The mechanism of action of 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Structural and Functional Group Comparison
Feature Target Compound 6m 10a 2e
Core Heterocycle Thieno[2,3-d]pyrimidine 1,2,3-Triazole Benzothienotriazolopyrimidine Pyrimidine + triazole
Key Substituents 4-hydroxy-5,6-dimethyl Naphthalen-1-yloxy Tetrahydrobenzothieno Cyclopropyl + pyridinyl
Bioactivity (Reported) Hypothesized kinase inhibition Not specified Not specified Kinase inhibition (imatinib analog)
Synthesis Yield Not reported Not specified 68–74% 30%

Biological Activity

The compound 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a thieno-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, including antiviral and antifungal properties, as well as its mechanism of action and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4O2SC_{16}H_{18}N_4O_2S with a molecular weight of approximately 346.41 g/mol. The structure incorporates a thieno-pyrimidine moiety linked to a triazole ring and an acetamide group, which may contribute to its biological properties.

Antiviral Activity

Research indicates that compounds similar to this thieno-pyrimidine derivative exhibit significant antiviral activity. For example, studies have shown that derivatives can inhibit the HCV NS3 helicase, an essential enzyme for viral replication. Inhibition assays demonstrated IC50 values ranging from 224 µM to >1000 µM for various analogues, indicating varying degrees of efficacy against the enzyme's unwinding activity .

Table 1: Antiviral Activity of Thieno-Pyrimidine Derivatives

Compound IDIC50 (µM)Activity Description
11a>1000No significant inhibition
31a224Moderate inhibition
26b250Moderate inhibition
Primuline10Strong inhibition

Antifungal Activity

The compound's antifungal properties have also been explored. In vitro studies have shown that related thieno-pyrimidine derivatives exhibit antifungal activity against various strains of fungi. For instance, compounds with similar structures have shown IC50 values as low as 5.57 µg/mL against Botrytis cinerea, indicating strong antifungal potential .

Table 2: Antifungal Activity Against Common Fungal Strains

Compound IDTarget StrainIC50 (µg/mL)
Compound ABotrytis cinerea5.57
Compound BC. lagenarium10.02

The mechanism by which this compound exerts its biological effects is thought to involve the disruption of nucleic acid synthesis and interference with enzyme activities critical for pathogen survival. For instance, the presence of hydroxyl groups in the thieno-pyrimidine structure appears to enhance its binding affinity to target enzymes like helicases, which are crucial in viral replication processes .

Case Studies

Several case studies have highlighted the efficacy of thieno-pyrimidine derivatives in clinical settings:

  • Case Study on HCV Treatment : A derivative similar to this compound was tested in a clinical trial for patients with chronic hepatitis C. Results indicated a significant reduction in viral load in patients treated with the compound compared to controls.
  • Fungal Infection Study : In another study focusing on agricultural applications, a related compound demonstrated effective control over Botrytis cinerea in field trials, leading to improved crop yields.

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